5-Heptynenitrile, 7-hydroxy-
Description
The compound "5-Heptynenitrile, 7-hydroxy-" is a nitrile derivative featuring a triple bond (alkyne) at position 5 and a hydroxyl (-OH) group at position 6. The closest analogs include:
- 7-Hydroxyheptanenitrile (CAS 17976-80-6): A straight-chain nitrile with a terminal hydroxyl group .
- 5-Heptynoic acid, 7-hydroxy- (CAS 41300-59-8): A carboxylic acid with a triple bond and hydroxyl group .
Potential nomenclature confusion arises between nitriles (R-C≡N) and carboxylic acids (R-COOH). This article focuses on nitrile-based analogs for comparison, given the query's emphasis on nitriles.
Properties
CAS No. |
69285-47-8 |
|---|---|
Molecular Formula |
C7H9NO |
Molecular Weight |
123.15 g/mol |
IUPAC Name |
7-hydroxyhept-5-ynenitrile |
InChI |
InChI=1S/C7H9NO/c8-6-4-2-1-3-5-7-9/h9H,1-2,4,7H2 |
InChI Key |
DPPAXROPUQULFK-UHFFFAOYSA-N |
Canonical SMILES |
C(CC#CCO)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Analysis
Key Observations :
- Hydroxyl vs. Methylthio : The hydroxyl group in 7-hydroxyheptanenitrile enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents (e.g., water, alcohols). In contrast, the methylthio group in 7-(Methylthio)heptanenitrile imparts lipophilicity, favoring organic solvents .
- Nitrile vs. Carboxylic Acid : Nitriles (R-C≡N) are less acidic than carboxylic acids (pKa ~25 vs. ~5) and undergo distinct reactions, such as hydrolysis to amides or carboxylic acids under acidic/basic conditions .
Stability Considerations
- Hydroxynitriles : Prone to intramolecular cyclization if hydroxyl and nitrile groups are proximate. For 7-hydroxyheptanenitrile, the spatial separation of functional groups (positions 1 and 7) minimizes such interactions .
- Alkyne-Containing Analogs: Triple bonds in compounds like 5-Heptynoic acid, 7-hydroxy- may confer reactivity (e.g., hydrogenation, cycloaddition), but stability under storage requires inert atmospheres .
Emerging Trends
- Green Synthesis : Methods using eco-catalysts (e.g., betaine hydrochloride) for hydroxylated compounds could be extended to nitrile derivatives.
- Computational Predictions : Collision cross-section data and logP calculations (e.g., Crippen/McGowan methods) aid in property prediction for understudied compounds like 7-hydroxy-β-isosparteine .
Q & A
Basic: What synthetic methodologies are validated for producing 5-Heptynenitrile, 7-hydroxy- with high purity?
Answer:
The synthesis of 5-Heptynenitrile, 7-hydroxy- requires careful optimization of reaction conditions to balance yield and purity. Key steps include:
- Precursor Selection : Use nitrile-containing precursors (e.g., propargyl alcohols) with hydroxyl-protecting groups (e.g., silyl ethers) to prevent side reactions .
- Catalytic Systems : Employ transition-metal catalysts (e.g., Pd/Cu) for alkyne coupling reactions, ensuring regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is critical for isolating the compound. Validate purity via HPLC (>98%) and NMR (e.g., absence of residual solvents) .
Advanced: How can computational modeling predict the metabolic pathways of 5-Heptynenitrile, 7-hydroxy- in cytochrome P450 enzymes?
Answer:
Advanced pharmacokinetic modeling integrates:
- Docking Simulations : Use software like AutoDock Vina to map the compound’s binding affinity to CYP450 isoforms (e.g., CYP2C9, CYP3A4), focusing on hydrogen bonding and hydrophobic interactions with active-site residues .
- Metabolite Prediction : Apply quantum mechanical/molecular mechanical (QM/MM) hybrid methods to simulate hydroxylation or nitrile hydrolysis pathways. Compare results with in vitro microsomal assays for validation .
- CYP Induction Effects : Incorporate self-induction parameters (e.g., CYP2B6 autoinduction) into non-linear mixed-effects models (NONMEM) to predict clearance changes during chronic exposure .
Basic: Which spectroscopic techniques are most reliable for structural elucidation of 5-Heptynenitrile, 7-hydroxy-?
Answer:
A multi-technique approach ensures accuracy:
- NMR : ¹H/¹³C NMR identifies alkyne protons (δ 1.9–2.1 ppm) and hydroxyl groups (broad singlet, δ 4.5–5.5 ppm). DEPT-135 confirms nitrile carbon (δ 115–120 ppm) .
- IR Spectroscopy : Confirm nitrile (C≡N stretch: ~2250 cm⁻¹) and hydroxyl (O-H stretch: 3200–3600 cm⁻¹) functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion) and fragments (e.g., loss of –OH or –C≡N groups) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for 5-Heptynenitrile, 7-hydroxy-?
Answer:
Contradictions often arise from experimental variability. Mitigation strategies include:
- Systematic Literature Review : Use tailored search strings (e.g., "(5-Heptynenitrile, 7-hydroxy-) AND (bioactivity OR cytotoxicity)") across PubMed, Scopus, and specialized chemistry databases to aggregate data .
- Meta-Analysis : Apply random-effects models to account for inter-study heterogeneity (e.g., differing cell lines, assay protocols). Stratify results by experimental conditions (e.g., IC₅₀ values in cancer vs. normal cells) .
- Dose-Response Validation : Replicate disputed findings using standardized assays (e.g., MTT for cytotoxicity) under controlled conditions (pH 7.4, 37°C, 5% CO₂) .
Advanced: What role does 5-Heptynenitrile, 7-hydroxy- play in targeted drug delivery systems?
Answer:
The compound’s alkyne and hydroxyl groups enable covalent conjugation with nanocarriers:
- Carbon Nanotube (CNT) Functionalization : Use Huisgen cycloaddition (click chemistry) to attach the compound to SWCNTs. Characterize via Raman spectroscopy (D/G band ratio) and TEM .
- pH-Responsive Release : Design prodrugs where the hydroxyl group is esterified with pH-labile linkers (e.g., hydrazones). Monitor release kinetics in simulated physiological buffers (pH 5.0 vs. 7.4) .
- In Vivo Tracking : Label with ¹⁴C isotopes or fluorescent tags (e.g., Cy5.5) to study biodistribution in murine models via PET/CT or fluorescence imaging .
Basic: What storage conditions prevent degradation of 5-Heptynenitrile, 7-hydroxy-?
Answer:
Stability depends on:
- Temperature : Store at –20°C in amber vials to minimize thermal decomposition and photodegradation .
- Humidity Control : Use desiccants (e.g., silica gel) in sealed containers to prevent hydrolysis of the nitrile group .
- Solvent Choice : Dissolve in anhydrous DMSO or ethanol for long-term storage; avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT) .
Advanced: How can researchers optimize the compound’s solubility for in vivo studies?
Answer:
Address poor aqueous solubility via:
- Co-Solvent Systems : Test mixtures like PEG-400/water (20:80 v/v) or cyclodextrin inclusion complexes (e.g., β-CD at 10 mM) .
- Nanoformulation : Prepare liposomes (e.g., DPPC/cholesterol) or polymeric nanoparticles (PLGA-based) via solvent evaporation. Characterize size (DLS) and encapsulation efficiency (UV-Vis) .
- Prodrug Design : Synthesize phosphate or glycoside derivatives to enhance hydrophilicity. Evaluate solubility via shake-flask method and HPLC quantification .
Advanced: What computational tools predict the compound’s environmental toxicity?
Answer:
Use in silico platforms to assess ecotoxicological risks:
- QSAR Models : Apply EPA’s ECOSAR or TEST software to estimate LC₅₀ for aquatic organisms (e.g., Daphnia magna) based on molecular descriptors .
- Molecular Dynamics (MD) : Simulate interactions with soil organic matter (e.g., humic acids) to predict bioavailability and persistence .
- Read-Across Analysis : Compare structural analogs (e.g., 7-hydroxycoumarin derivatives) with existing ecotoxicity data in databases like ECOTOX .
Basic: How should researchers document the compound’s synthesis and characterization for reproducibility?
Answer:
Adhere to ICMJE standards:
- Detailed Protocols : Report reaction parameters (temperature, time, catalysts), purification steps, and yields .
- Analytical Data : Include raw spectra (NMR, IR) and chromatograms (HPLC) in supplementary materials. Specify instrument models and settings (e.g., NMR frequency) .
- Batch Records : Document lot numbers, suppliers, and purity levels of reagents to address variability .
Advanced: What strategies identify novel biological targets for 5-Heptynenitrile, 7-hydroxy-?
Answer:
Leverage multi-omics approaches:
- Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to capture target proteins in cell lysates. Validate via SILAC-based mass spectrometry .
- CRISPR Screens : Perform genome-wide knockout screens in cancer cells to identify synthetic lethal interactions with the compound .
- Network Pharmacology : Build protein-protein interaction networks (e.g., STRING DB) around known targets (e.g., kinases) to predict off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
